molecular formula C11H15N3O B12476335 N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide

N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B12476335
M. Wt: 205.26 g/mol
InChI Key: YOGYJAVUVXPOIC-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a propyl group attached to the pyrrole ring, along with an acetamide functional group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures, typically around 150°C, to produce cyanoacetanilide derivatives . This method is widely used due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the pyrrole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(3-cyano-4-methyl-5-propyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C11H15N3O/c1-4-5-10-7(2)9(6-12)11(14-10)13-8(3)15/h14H,4-5H2,1-3H3,(H,13,15)

InChI Key

YOGYJAVUVXPOIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)NC(=O)C)C#N)C

Origin of Product

United States

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